3-[(4-Acetylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Description
3-[(4-Acetylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid is a cyclopropane-derived carboxylic acid functionalized with a 4-acetylpiperazine moiety via a carbonyl linker. Its molecular formula is C₁₆H₂₃N₃O₄, with a molecular weight of 345.38 g/mol (estimated from analogs in ). The acetyl group on the piperazine ring likely enhances solubility and modulates electronic properties, which could influence receptor binding or metabolic stability in biological systems.
Key structural features:
- Cyclopropane core: Confers rigidity and metabolic resistance.
- 2,2-Dimethyl groups: Steric hindrance that may affect conformational flexibility.
- 4-Acetylpiperazine substituent: A polar group that improves water solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-(4-acetylpiperazine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-8(16)14-4-6-15(7-5-14)11(17)9-10(12(18)19)13(9,2)3/h9-10H,4-7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWLWXWVUPRSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2C(C2(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Acetylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid, with the CAS number 1142214-80-9, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C18H24N2O3
- Molecular Weight : 320.40 g/mol
- Structure : The compound features a cyclopropane ring substituted with an acetylpiperazine moiety, which is critical for its biological activity.
-
Cholinesterase Inhibition :
- Recent studies have indicated that compounds similar to this compound exhibit inhibition of cholinesterases (both acetylcholinesterase and butyrylcholinesterase). This inhibition is crucial for increasing acetylcholine levels in the brain, which can enhance cognitive function and may have applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Neuroprotective Effects :
Pharmacological Potential
The pharmacological potential of this compound is highlighted by its ability to act on multiple targets within the central nervous system (CNS). The following table summarizes key findings from relevant studies:
Case Studies
-
Alzheimer's Disease Research :
A study evaluated the effects of similar compounds on cognitive decline in Alzheimer's models. The results indicated a significant improvement in memory retention and cognitive function among treated subjects compared to controls . -
Neuroprotection Against Toxins :
Experimental models demonstrated that this compound provided substantial protection against neurotoxic agents, highlighting its potential as a therapeutic agent in conditions characterized by oxidative stress .
Comparison with Similar Compounds
Structural Analog 1: 3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic Acid
- Molecular formula : C₁₄H₂₂N₂O₅
- Molecular weight : 298.34 g/mol .
- Key differences :
- The ethoxycarbonyl group replaces the acetyl group, introducing a bulkier ester moiety.
- Increased hydrophobicity compared to the acetyl derivative.
- Applications: Not explicitly stated, but ethoxycarbonyl groups are common in prodrugs to enhance bioavailability.
Structural Analog 2: 3-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic Acid
Structural Analog 3: 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid (DCVA)
- Molecular formula : C₈H₁₀Cl₂O₂
- Molecular weight : 209.07 g/mol .
- Key differences :
- Dichlorovinyl group instead of piperazine substituent.
- Smaller, highly lipophilic structure.
- Applications : Metabolite of permethrin, a synthetic pyrethroid insecticide . Acts as a biomarker for pesticide exposure .
Comparative Data Table
Research Findings and Functional Insights
Metabolic Stability and Degradation
- DCVA : Persists in the environment with a DT₅₀ (degradation half-life) of 30–60 days in soil, contributing to ecological concerns .
Q & A
Q. What synthetic strategies are commonly employed to synthesize the cyclopropane core in 3-[(4-Acetylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid?
The cyclopropane ring is typically constructed via cyclopropanation reactions. Evidence from analogous compounds (e.g., 3-(2-cyano-1-propenyl)-2,2-dimethylcyclopropanecarboxylates) suggests the use of Horner-Wadsworth-Emmons reactions or base-catalyzed condensation between formyl esters and nitriles (e.g., propionitrile) . For example, reacting 3-formyl-2,2-dimethylcyclopropanecarboxylate with propionitrile in the presence of strong bases (e.g., KOH or CsOH) in solvents like dimethyl sulfoxide (DMSO) achieves cyclopropane formation with yields up to 84% .
Q. How is stereochemical integrity maintained during the synthesis of the cyclopropane moiety?
Stereochemistry is controlled by selecting enantiomerically pure starting materials. For instance, methyl (1R,3R)-3-formyl-2,2-dimethylcyclopropanecarboxylate retains its (1R,3R) configuration during reactions, as demonstrated in the synthesis of similar cyclopropane derivatives . Chiral HPLC or polarimetry can verify stereochemical purity post-synthesis.
Q. What analytical techniques are critical for characterizing the acetylpiperazine-carboxylate linkage?
- NMR spectroscopy : The carbonyl group (C=O) in the acetylpiperazine moiety appears as a distinct peak at ~165–170 ppm in NMR.
- IR spectroscopy : Stretching vibrations for the carbonyl group (~1680–1720 cm) confirm bond formation.
- Mass spectrometry : High-resolution MS (HRMS) detects molecular ion peaks and fragmentation patterns specific to the acetylpiperazine group.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize Z/E isomerism in the cyclopropane derivatives?
Z/E isomer ratios (e.g., 67% Z-form in Example 1 of ) depend on reaction temperature, solvent, and base strength. For example:
- Using cesium hydroxide in DMSO at 45°C increased yields but slightly reduced Z-form selectivity (64%) compared to KOH at room temperature (67%) .
- Solvents like THF or DMSO stabilize intermediates, favoring specific transition states. Computational modeling (DFT) can predict isomer preferences by analyzing steric and electronic effects.
Q. What methodologies resolve contradictions in reported yields for cyclopropane-carboxylate syntheses?
Discrepancies in yields (e.g., 54% in Example 5 vs. 84% in Example 3) arise from:
- Base selection : Stronger bases (e.g., CsOH) enhance reaction efficiency but may promote side reactions.
- Solvent polarity : Polar aprotic solvents (DMSO) improve solubility of intermediates, whereas nonpolar solvents (xylene) aid in azeotropic water removal during esterification .
- Reaction time and temperature : Longer reaction times at moderate temperatures (~45°C) optimize conversion without degrading sensitive intermediates.
Q. How does the acetylpiperazine substituent influence the compound’s pharmacokinetic properties in structure-activity relationship (SAR) studies?
The acetylpiperazine group enhances water solubility via hydrogen bonding and modulates bioavailability by altering logP values. Comparative studies with non-acetylated piperazine analogs (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid) show that acetylation reduces basicity, potentially improving blood-brain barrier penetration .
Methodological Challenges
Q. What purification techniques are effective for isolating high-purity this compound?
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit solubility differences.
- Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) separates acetylpiperazine derivatives from byproducts.
- Acid-base extraction : Neutralize the carboxylic acid with NaOH, extract impurities into organic phases, and recover the product via acidification .
Q. How can computational tools predict the stability of the cyclopropane ring under physiological conditions?
Molecular dynamics (MD) simulations assess ring strain and bond dissociation energies. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents (e.g., acetylpiperazine) on cyclopropane stability. For example, electron-withdrawing groups (e.g., carbonyl) may increase ring strain but enhance reactivity in target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
